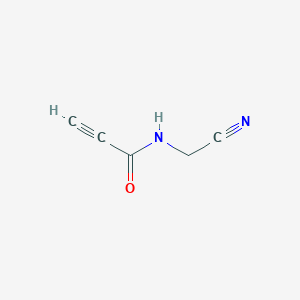

N-(Cyanomethyl)propiolamide

Description

N-(Cyanomethyl)propiolamide is a propiolamide derivative characterized by a propiolic acid backbone (HC≡C-C(O)NH-) with a cyanomethyl (-CH2CN) substituent on the nitrogen atom. Propiolamides are widely studied for their roles in organic synthesis, particularly in domino carbometalation/coupling reactions and as intermediates for bioactive molecules . The cyanomethyl group introduces electron-withdrawing effects, which may influence the compound’s acidity, stability, and reactivity compared to other N-substituted propiolamides.

Properties

Molecular Formula |

C5H4N2O |

|---|---|

Molecular Weight |

108.10 g/mol |

IUPAC Name |

N-(cyanomethyl)prop-2-ynamide |

InChI |

InChI=1S/C5H4N2O/c1-2-5(8)7-4-3-6/h1H,4H2,(H,7,8) |

InChI Key |

JSYWTYWIUIELOG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)NCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)propiolamide typically involves the reaction of cyanoacetic acid derivatives with propiolic acid derivatives. One common method is the palladium-catalyzed three-component reaction, where phenylacetylene, benzyl isocyanide, and sodium acetate are reacted in the presence of a palladium catalyst (Pd(dppf)Cl2) and acetonitrile as the solvent at 60°C . This method yields the desired product with high efficiency and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)propiolamide undergoes various chemical reactions, including:

Substitution: The active methylene group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Reduction: Pinacolborane and potassium tert-butoxide are commonly used for the reduction of this compound.

Substitution: Reagents such as alkyl halides and bases are used in substitution reactions.

Major Products:

Scientific Research Applications

N-(Cyanomethyl)propiolamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)propiolamide involves its reactivity with various biological and chemical targets. The cyano group and the amide group play crucial roles in its interactions with enzymes and other biomolecules. For instance, the compound can inhibit certain enzymes by forming stable complexes with their active sites . Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of N-(Cyanomethyl)propiolamide and related compounds:

Key Observations :

- Electron-withdrawing groups: The cyanomethyl group in the target compound contrasts with electron-donating groups (e.g., methyl in 1c) or aryl halides (e.g., iodo in 1c). This likely increases the acidity of the amide proton, enhancing reactivity in metal-catalyzed cross-coupling reactions .

- Heterocyclic vs.

Catalytic Cross-Coupling Reactions

- N-(4-Chlorophenyl)-3-iodo-N-methylpropiolamide (1c) : Used in Pd-catalyzed tandem Heck cyclization/Suzuki–Miyaura coupling, yielding biaryl products. The iodine substituent facilitates oxidative addition in Pd catalysis, with MS fragments at m/z 319 (64% [M⁺]) and 140 (100%) .

- This compound: The absence of iodine may limit direct participation in Suzuki couplings but could enable alternative pathways (e.g., cyano group participation in nucleophilic reactions).

Heterocyclic Functionalization

- Compound 3j : Synthesized via carbodiimide-mediated coupling (EDCl, DIEA) with a low yield (17%), reflecting challenges in forming complex amides . The target compound’s simpler structure may allow higher synthetic efficiency.

Physical and Spectroscopic Properties

Mass Spectrometry (MS)

- 1c : Major fragments at m/z 319 ([M⁺]) and 140 (C7H6ClN⁺) .

- (R)-9 : HRMS (ESI+) m/z 453.0675 [M + H]⁺ (calcd 453.0673) .

- Target Compound : Predicted molecular ion at m/z 122.05 ([M]⁺), with fragmentation likely involving loss of HCN (27 Da).

Elemental Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.